molecular formula C25H26N6O4S4 B10888375 N,N'-[methanediylbis(2-methoxybenzene-4,1-diyl)]bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}

N,N'-[methanediylbis(2-methoxybenzene-4,1-diyl)]bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}

Cat. No.: B10888375
M. Wt: 602.8 g/mol
InChI Key: LJXNALWURNHXPJ-UHFFFAOYSA-N
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Description

N~1~-{2-METHOXY-4-[3-METHOXY-4-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZYL]PHENYL}-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound characterized by multiple functional groups, including methoxy, thiadiazole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{2-METHOXY-4-[3-METHOXY-4-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZYL]PHENYL}-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic synthesis. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiadiazole rings can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of methoxybenzoic acids.

    Reduction: Formation of aminobenzyl derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N~1~-{2-METHOXY-4-[3-METHOXY-4-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZYL]PHENYL}-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its multiple functional groups that can interact with biological targets.

    Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The methoxy and thiadiazole groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The acetamide moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N~1~-{2-METHOXY-4-[3-METHOXY-4-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZYL]PHENYL}-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE: is compared with other thiadiazole-containing compounds such as:

Uniqueness

The unique combination of methoxy, thiadiazole, and acetamide groups in N1-{2-METHOXY-4-[3-METHOXY-4-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZYL]PHENYL}-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE provides distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

Molecular Formula

C25H26N6O4S4

Molecular Weight

602.8 g/mol

IUPAC Name

N-[2-methoxy-4-[[3-methoxy-4-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]phenyl]methyl]phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C25H26N6O4S4/c1-14-28-30-24(38-14)36-12-22(32)26-18-7-5-16(10-20(18)34-3)9-17-6-8-19(21(11-17)35-4)27-23(33)13-37-25-31-29-15(2)39-25/h5-8,10-11H,9,12-13H2,1-4H3,(H,26,32)(H,27,33)

InChI Key

LJXNALWURNHXPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)CSC4=NN=C(S4)C)OC)OC

Origin of Product

United States

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